N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O4S3/c1-34-15-6-8-16(9-7-15)37(32,33)24-13-12-20-28-27-19-10-11-22(29-30(19)20)35-14-21(31)26-23-25-17-4-2-3-5-18(17)36-23/h2-11,24H,12-14H2,1H3,(H,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBQOZGWEWPIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core linked to a thioacetamide structure, which is further substituted with a triazolopyridazine moiety. The molecular formula is , with a molecular weight of approximately 481.60 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies indicate that benzothiazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown inhibitory effects on various cancer cell lines:
- IC50 Values : Some derivatives have displayed IC50 values as low as 1.2 nM against SKRB-3 and 4.3 nM against SW620 cell lines, indicating potent anticancer activity .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways.
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for antimicrobial properties. The structure's ability to form hydrogen bonds and interact with bacterial enzymes enhances its efficacy:
- MurB Inhibition : Some derivatives have shown promising results in inhibiting MurB enzymes in Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
- Minimum Inhibitory Concentration (MIC) : Compounds have demonstrated MIC values significantly lower than standard treatments, highlighting their potential as effective antimicrobial agents.
Synthesis and Evaluation
A series of studies focused on synthesizing various benzothiazole derivatives and evaluating their biological activities:
- Synthesis Methodology : Compounds were synthesized using standard organic reactions involving benzothiazole and various acylating agents .
- Biological Evaluation : In vitro assays were conducted to assess cytotoxicity against cancer cell lines and antibacterial activity against pathogenic bacteria.
Table of Biological Activities
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Related benzothiazole derivatives have demonstrated significant inhibitory effects on various cancer cell lines, with IC50 values as low as 1.2 nM against SKRB-3 and 4.3 nM against SW620 cell lines .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research indicates that derivatives of benzothiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of various benzothiazole derivatives including this compound against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as lead compounds in drug development .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of similar thiazole-containing compounds against common pathogens. The findings revealed that several derivatives displayed potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Benzo[d]thiazole Derivatives : Compounds like those in and share the benzo[d]thiazole core, which is associated with antimicrobial and anti-inflammatory activities. The target compound’s 4-methoxyphenylsulfonamidoethyl group may enhance solubility and target affinity compared to simpler pyridin-4-yl substituents .
Triazolo-Pyridazine Analogues : The compound 894049-45-7 () shares the triazolo-pyridazine scaffold but lacks the benzo[d]thiazole and sulfonamide groups. This suggests the target compound’s dual heterocyclic system may confer broader bioactivity .
Sulfonamide-Containing Analogues: The CK1 inhibitor in (compound 18) includes a trifluoromethylbenzo[d]thiazole and dimethoxyphenyl groups.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. Key steps include:
- Thioacetamide linkage formation : React 5-substituted-1,3,4-thiadiazole-2-thiol derivatives with chloroacetamide intermediates under basic conditions (e.g., anhydrous K₂CO₃ in dry acetone, reflux for 3–6 hours) .
- Triazolopyridazine core assembly : Use [1,2,4]triazolo[4,3-b]pyridazine precursors with ethylenediamine-linked sulfonamide groups, followed by thiolation .
- Yield optimization : Adjust reactant ratios (1:1.2–1.5 molar equivalents) and employ column chromatography (silica gel, eluent: chloroform/methanol 9:1) for purification. Recrystallization from ethanol or acetonitrile improves purity (yields: 45–76%) .
Q. What characterization techniques are essential for confirming the compound’s structure?
Q. Which in vitro models are suitable for preliminary biological screening?
- Kinase inhibition assays : Test against VEGFR-2 and BRAF kinases using ADP-Glo™ or fluorescence polarization assays (IC₅₀ values: 0.5–5 µM) .
- Cell viability assays : Evaluate antiproliferative activity in colon cancer (HCT-116) or glioblastoma (U-87) cell lines via MTT assays (48–72 hours, IC₅₀: 10–50 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?
Q. How can low yields in multi-step syntheses be resolved?
- Intermediate stabilization : Co-crystallize unstable intermediates (e.g., thioamide derivatives) with acetic acid or DMSO to prevent degradation .
- Catalyst optimization : Replace K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) for efficient thioether bond formation .
- Stepwise monitoring : Track reaction progress via TLC (silica gel, chloroform:acetone 3:1) and quench side reactions with ice-water baths .
Q. What strategies improve target selectivity and reduce off-target effects?
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., CK1, PIM1) to identify off-target inhibition. Use SelectScreen™ Kinase Profiling Services for high-throughput data .
- Metabolic masking : Introduce PEGylated side chains or prodrug moieties (e.g., acetylated sulfonamides) to enhance specificity .
Q. How can in vivo pharmacokinetic challenges be addressed?
Q. What analytical methods validate compound stability under physiological conditions?
- HPLC stability assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours. Monitor degradation via C18 columns (UV detection at 254 nm) .
- Forced degradation studies : Expose to heat (60°C), light (UV, 254 nm), and oxidative stress (3% H₂O₂) to identify degradation products .
Q. Data Contradictions and Resolution
- Variable bioactivity : Discrepancies in IC₅₀ values across cell lines may arise from impurity levels (>95% purity required; validate via elemental analysis) or assay conditions (e.g., serum concentration in media) .
- Synthetic yields : Lower yields (e.g., 45% in ) vs. higher yields (76–97% in ) highlight the need for optimized catalysts (e.g., H₂SO₄ vs. TEA) and solvent systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
